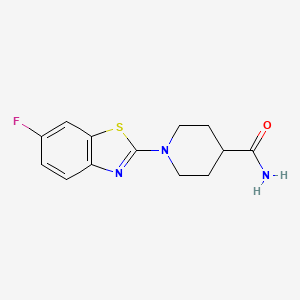![molecular formula C18H23N3O2 B12263745 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxane-4-carboxamide](/img/structure/B12263745.png)
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}oxane-4-carboxamide est un composé organique synthétique qui présente un cycle pyrazole, un groupe phényle et un cycle oxane (tétrahydropyran)
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}oxane-4-carboxamide implique généralement plusieurs étapes :
Formation du cycle pyrazole : Cela peut être réalisé en faisant réagir l’hydrazine avec une 1,3-dicétone en milieu acide.
Fixation du groupe phényle : Le dérivé pyrazole est ensuite mis à réagir avec un halogénure de phényle en présence d’une base pour former le pyrazole arylé.
Formation du cycle oxane : Le pyrazole arylé est ensuite mis à réagir avec un précurseur oxane approprié en milieu basique pour former le cycle oxane.
Formation du groupe carboxamide : Enfin, le dérivé oxane est mis à réagir avec une amine pour former le groupe carboxamide.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
N-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}oxane-4-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : La réduction peut être réalisée à l’aide d’agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyrazole.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium aluminium dans l’éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits
Oxydation : Dérivés oxydés du cycle pyrazole.
Réduction : Dérivés réduits du cycle oxane.
Substitution : Dérivés substitués au niveau du cycle pyrazole.
Applications de la recherche scientifique
Chimie : Comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Comme ligand potentiel pour l’étude des interactions protéine-ligand.
Médecine : Comme agent thérapeutique potentiel en raison de sa similitude structurale avec des composés bioactifs connus.
Industrie : Comme précurseur pour la synthèse de matériaux aux propriétés spécifiques, telles que les polymères ou les catalyseurs.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
Le mécanisme d’action de N-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}oxane-4-carboxamide n’est pas entièrement compris, mais on pense qu’il implique des interactions avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions peuvent entraîner des modifications de l’activité des molécules cibles, ce qui se traduit par divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(1-méthyl-1H-pyrazol-4-yl)morpholine : Structure similaire avec un cycle morpholine au lieu d’un cycle oxane.
N-(4-fluorophényl)-4-(1-méthyl-1H-pyrazol-5-yl)thiophène-2-carboxamide : Structure similaire avec un cycle thiophène au lieu d’un cycle oxane.
Unicité
N-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}oxane-4-carboxamide est unique en raison de la présence du cycle oxane, qui peut conférer des propriétés chimiques et biologiques différentes par rapport à des composés similaires avec des systèmes cycliques différents.
Propriétés
Formule moléculaire |
C18H23N3O2 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]oxane-4-carboxamide |
InChI |
InChI=1S/C18H23N3O2/c1-21-13-17(12-20-21)15-4-2-14(3-5-15)6-9-19-18(22)16-7-10-23-11-8-16/h2-5,12-13,16H,6-11H2,1H3,(H,19,22) |
Clé InChI |
QWLVMFDYAZDPNX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-6-methyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12263665.png)
![6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12263671.png)
![6-(2-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12263687.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole](/img/structure/B12263694.png)
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B12263704.png)

![N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12263713.png)
![7-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinoline](/img/structure/B12263722.png)
![5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12263723.png)
![2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263731.png)
![1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B12263737.png)
![N-(prop-2-en-1-yl)-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B12263753.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine](/img/structure/B12263768.png)
![4-[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B12263769.png)
